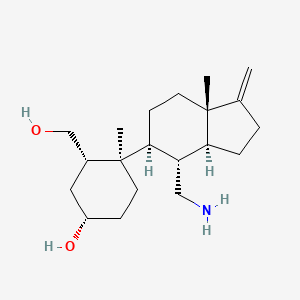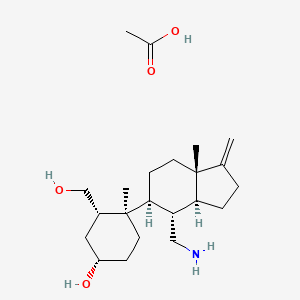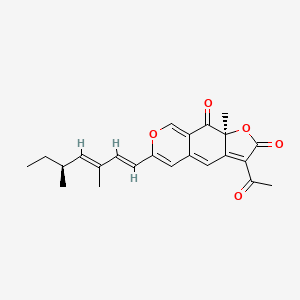
S1P1-IN-Ex26
描述
Ex 26, also known by its chemical name 1-[[[5’-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2’-fluoro-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]amino]-cyclopropanecarboxylic acid, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has garnered significant attention in the scientific community due to its high selectivity and efficacy in modulating immune responses .
科学研究应用
Ex 26 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the S1P1 receptor and its role in various chemical pathways.
Biology: Helps in understanding the immune response by modulating lymphocyte sequestration in peripheral lymph nodes.
Medicine: Investigated for its potential in treating autoimmune diseases such as multiple sclerosis.
Industry: Utilized in the development of new therapeutic agents targeting the S1P1 receptor
作用机制
生化分析
Biochemical Properties
Ex 26 plays a crucial role in biochemical reactions by selectively inhibiting the S1P1 receptor. This receptor is a part of the sphingosine 1-phosphate (S1P) signaling pathway, which is involved in various physiological processes including immune cell trafficking, vascular development, and endothelial barrier integrity . Ex 26 exhibits an IC50 value of 0.93 nM for S1P1, demonstrating its high potency . The compound shows over 3,000-fold selectivity for S1P1 over other S1P receptors (S1P2, S1P3, S1P4, and S1P5) . By binding to S1P1, Ex 26 prevents the receptor’s interaction with its natural ligand, sphingosine 1-phosphate, thereby modulating downstream signaling pathways .
Cellular Effects
Ex 26 has profound effects on various cell types and cellular processes. In immune cells, particularly lymphocytes, Ex 26 induces sequestration in peripheral lymph nodes, effectively reducing their circulation in the bloodstream . This action is beneficial in conditions like multiple sclerosis, where immune cell infiltration into the central nervous system needs to be controlled . Ex 26 also upregulates S1P1 receptor expression and increases interferon-alpha production in stimulated dendritic cells . These cellular effects highlight the compound’s potential in modulating immune responses and reducing disease severity in autoimmune conditions .
Molecular Mechanism
The molecular mechanism of Ex 26 involves its binding to the S1P1 receptor, thereby inhibiting the receptor’s interaction with sphingosine 1-phosphate . This inhibition prevents the internalization and polyubiquitination of the receptor, maintaining its presence on the cell surface . By blocking S1P1 signaling, Ex 26 disrupts the egress of lymphocytes from lymphoid organs, leading to their sequestration . Additionally, Ex 26’s antagonistic action on S1P1 results in the modulation of gene expression related to immune responses and cell trafficking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ex 26 have been observed to change over time. The compound is stable when stored at +4°C and maintains its potency in various experimental conditions . Over extended periods, Ex 26 continues to induce lymphocyte sequestration and modulate immune responses without significant degradation . Long-term studies have shown that Ex 26 can effectively reduce disease severity in animal models of autoimmune diseases, demonstrating its sustained efficacy .
Dosage Effects in Animal Models
The effects of Ex 26 vary with different dosages in animal models. At low doses (3 mg/kg), Ex 26 induces lymphocyte sequestration with an effective dose (ED50) of 0.06 mg/kg . Higher doses (30 mg/kg) have been shown to alleviate symptoms of experimental autoimmune encephalomyelitis by inhibiting lymphocyte infiltration and destruction of the white matter in the spinal cord . At very high doses, Ex 26 may cause adverse effects such as pulmonary edema . These findings highlight the importance of dose optimization in therapeutic applications of Ex 26 .
Metabolic Pathways
Ex 26 is involved in metabolic pathways related to the sphingosine 1-phosphate signaling axis. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of sphingosine 1-phosphate . By inhibiting S1P1, Ex 26 affects the metabolic flux of sphingosine 1-phosphate, leading to changes in metabolite levels and signaling dynamics . These interactions underscore the compound’s role in modulating metabolic pathways associated with immune responses and cell trafficking .
Transport and Distribution
Within cells and tissues, Ex 26 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s high selectivity for S1P1 ensures its targeted action in lymphoid organs and immune cells . Ex 26’s localization and accumulation in these tissues contribute to its efficacy in modulating immune responses and reducing disease severity .
Subcellular Localization
Ex 26’s subcellular localization is primarily associated with the cell membrane, where it interacts with the S1P1 receptor . The compound’s binding to S1P1 prevents receptor internalization, maintaining its activity on the cell surface . This localization is crucial for Ex 26’s function in modulating immune cell trafficking and signaling pathways . Additionally, post-translational modifications of Ex 26 may influence its targeting to specific cellular compartments, further enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ex 26 involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the fluoro and chloro substituents. The final step involves the formation of the cyclopropanecarboxylic acid moiety. The reaction conditions typically require the use of strong bases and organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Industrial Production Methods
Industrial production of Ex 26 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions
Ex 26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the biphenyl core or the cyclopropanecarboxylic acid moiety.
Substitution: Halogen substitution reactions are common, especially involving the fluoro and chloro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or fluorine gas
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
相似化合物的比较
Similar Compounds
Fingolimod: Another S1P1 receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Selective S1P1 and S1P5 receptor modulator with applications in autoimmune diseases.
Ozanimod: S1P1 and S1P5 receptor modulator used for treating relapsing forms of multiple sclerosis .
Uniqueness
Ex 26 is unique due to its high selectivity for the S1P1 receptor, exhibiting over 3,000-fold selectivity compared to other S1P receptors. This high selectivity reduces off-target effects and enhances its therapeutic potential .
属性
IUPAC Name |
1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNBORUVLWCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101859 | |
| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233332-37-0 | |
| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


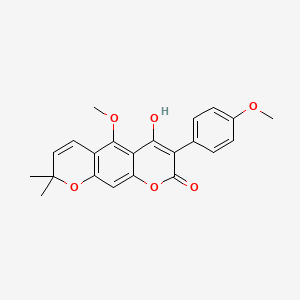

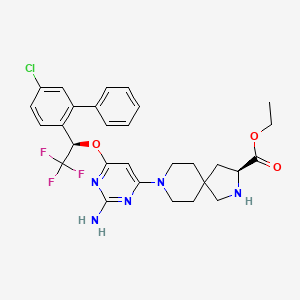

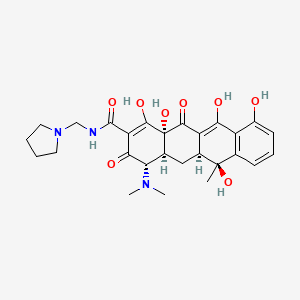
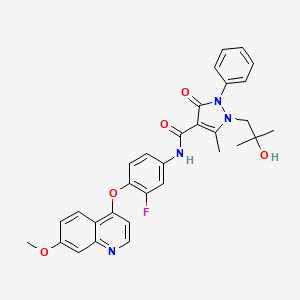


![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
